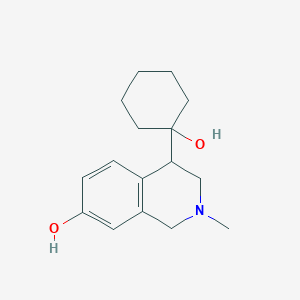
4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ヒドロキシシクロヘキシル)-2-メチル-1,2,3,4-テトラヒドロイソキノリン-7-オールは、テトラヒドロイソキノリン類に属する複雑な有機化合物です。この化合物は、テトラヒドロイソキノリンコアにヒドロキシシクロヘキシル基が結合していることを特徴としています。
準備方法
合成ルートと反応条件
4-(1-ヒドロキシシクロヘキシル)-2-メチル-1,2,3,4-テトラヒドロイソキノリン-7-オールの合成は、通常、複数の手順を伴います。
テトラヒドロイソキノリンコアの形成: これは、ピクテ・スペングラー反応によって達成できます。この反応では、アルデヒドまたはケトンが、酸触媒の存在下でアミンと反応します。
ヒドロキシシクロヘキシル基の導入: この手順では、シクロヘキシル基の付加に続いて水酸化が行われます。シクロヘキシル基は、フリーデル・クラフツアルキル化反応によって導入することができ、水酸化は、四酸化オスミウムまたは過酸化水素などの試薬を使用して達成できます。
メチル化: メチル基は、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルを使用して導入できます。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、上記の合成ルートの最適化が含まれる場合があります。これには、反応条件の制御を改善するための連続フロー反応器の使用や、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
4-(1-ヒドロキシシクロヘキシル)-2-メチル-1,2,3,4-テトラヒドロイソキノリン-7-オールは、次のようなさまざまな化学反応を起こします。
酸化: 水酸基は、三酸化クロムまたはクロム酸ピリジニウムなどの試薬を使用してケトンに酸化できます。
還元: この化合物は、水素化アルミニウムリチウムなどの試薬を使用して、水酸基を脱離したり、テトラヒドロイソキノリンコアを還元したりするために還元できます。
置換: 水酸基は、塩化チオニルまたは三臭化リンなどの試薬を使用して他の官能基で置換できます。
一般的な試薬と条件
酸化: 酢酸中の三酸化クロム、ジクロロメタン中のクロム酸ピリジニウム。
還元: エーテル中の水素化アルミニウムリチウム、メタノール中の水素化ホウ素ナトリウム。
置換: ジクロロメタン中の塩化チオニル、テトラヒドロフラン中の三臭化リン。
生成される主な生成物
酸化: ケトン誘導体の生成。
還元: 脱水酸化されたテトラヒドロイソキノリンまたは完全に還元されたテトラヒドロイソキノリンの生成。
置換: クロロ誘導体またはブロモ誘導体の生成。
科学研究における用途
4-(1-ヒドロキシシクロヘキシル)-2-メチル-1,2,3,4-テトラヒドロイソキノリン-7-オールは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体との相互作用を含む、潜在的な生物活性について研究されています。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
産業: 新素材の開発や医薬品の合成のための前駆体として使用されます。
科学的研究の応用
4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
4-(1-ヒドロキシシクロヘキシル)-2-メチル-1,2,3,4-テトラヒドロイソキノリン-7-オールの作用機序は、特定の分子標的や経路との相互作用を伴います。
分子標的: この化合物は、モノアミンオキシダーゼなどの酵素や、ドーパミン受容体などの受容体と相互作用する可能性があります。
関与する経路: 神経伝達物質経路に影響を与え、気分や認知に潜在的な影響を与える可能性があります。
類似化合物の比較
類似化合物
4-(1-ヒドロキシシクロヘキシル)-1,2,3,4-テトラヒドロイソキノリン: メチル基がありません。そのため、生物活性が異なる可能性があります。
2-メチル-1,2,3,4-テトラヒドロイソキノリン-7-オール: ヒドロキシシクロヘキシル基がありません。そのため、化学反応性と用途が異なる可能性があります。
独自性
4-(1-ヒドロキシシクロヘキシル)-2-メチル-1,2,3,4-テトラヒドロイソキノリン-7-オールは、ヒドロキシシクロヘキシル基とメチル基の両方が存在することにより、独特です。これらの基は、異なる化学的および生物学的特性を付与します。官能基のこの組み合わせは、さまざまな研究用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-(1-Hydroxycyclohexyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its biological activity.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: Lacks the hydroxycyclohexyl group, which may influence its chemical reactivity and applications.
Uniqueness
4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to the presence of both the hydroxycyclohexyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
4-(1-hydroxycyclohexyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C16H23NO2/c1-17-10-12-9-13(18)5-6-14(12)15(11-17)16(19)7-3-2-4-8-16/h5-6,9,15,18-19H,2-4,7-8,10-11H2,1H3 |
InChIキー |
CQKOYFVTJFAYOB-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C2=C(C1)C=C(C=C2)O)C3(CCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















